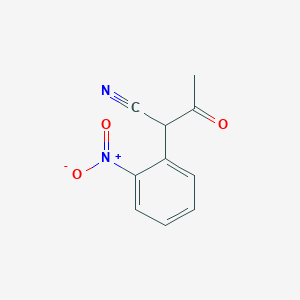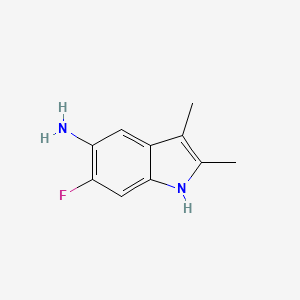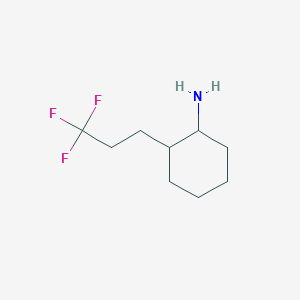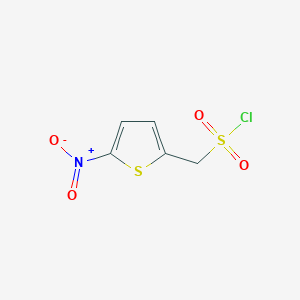
Ethyl 5-(pyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(pyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic compound that features a pyridine ring fused to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(pyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-amino-3-pyridinecarboxylate with ethyl glyoxylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(pyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can have different functional groups attached, enhancing their chemical and biological properties.
Applications De Recherche Scientifique
Ethyl 5-(pyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of Ethyl 5-(pyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The pyridine and oxazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- 1,2,4-triazole derivatives
Uniqueness
Ethyl 5-(pyridin-3-YL)-4,5-dihydro-1,3-oxazole-4-carboxylate is unique due to its fused pyridine-oxazole structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different set of reactivity and interaction profiles, making it valuable for specific applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C11H12N2O3 |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
ethyl 5-pyridin-3-yl-4,5-dihydro-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-2-15-11(14)9-10(16-7-13-9)8-4-3-5-12-6-8/h3-7,9-10H,2H2,1H3 |
Clé InChI |
IFIHPHSGAFMTPM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(OC=N1)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(Pyrrolidin-1-yl)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13221531.png)

![2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13221542.png)



amine](/img/structure/B13221568.png)
![4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonane](/img/structure/B13221575.png)



